6'-Aminospiro[cyclopentane-1,3'-indolin]-2'-one
Overview
Description
6’-Aminospiro[cyclopentane-1,3’-indolin]-2’-one is a spirocyclic compound characterized by a unique structure where a cyclopentane ring is fused to an indoline moiety through a spiro carbon atom. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Aminospiro[cyclopentane-1,3’-indolin]-2’-one typically involves the cycloaddition reactions of donor-acceptor cyclopropanes with oxindole-derived enamides. This process is often catalyzed by simple and inexpensive bases like NaOH, which promote chemo- and diastereo-selective (3 + 2) cycloaddition reactions . The reaction conditions usually involve moderate temperatures and the use of solvents like dichloromethane or toluene.
Industrial Production Methods
While specific industrial production methods for 6’-Aminospiro[cyclopentane-1,3’-indolin]-2’-one are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
6’-Aminospiro[cyclopentane-1,3’-indolin]-2’-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert it into different spirocyclic amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted spirocyclic compounds, which can be further functionalized for specific applications in medicinal chemistry.
Scientific Research Applications
6’-Aminospiro[cyclopentane-1,3’-indolin]-2’-one has several applications in scientific research:
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a lead compound in drug discovery.
Medicine: Research focuses on its potential therapeutic effects, including anticancer, antibacterial, and antiviral activities.
Industry: It is used in the development of new materials with unique properties, such as photochromic and electrochromic materials.
Mechanism of Action
The mechanism of action of 6’-Aminospiro[cyclopentane-1,3’-indolin]-2’-one involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, including the inhibition of cell proliferation in cancer cells or the disruption of bacterial cell walls.
Comparison with Similar Compounds
Similar Compounds
Spiropyrans: These compounds share a similar spirocyclic structure and exhibit photochromic properties.
Spirooxindoles: These are closely related to 6’-Aminospiro[cyclopentane-1,3’-indolin]-2’-one and are studied for their medicinal properties.
Uniqueness
6’-Aminospiro[cyclopentane-1,3’-indolin]-2’-one is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties. This uniqueness makes it a valuable compound in the development of new drugs and materials with specialized functions.
Properties
IUPAC Name |
6-aminospiro[1H-indole-3,1'-cyclopentane]-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c13-8-3-4-9-10(7-8)14-11(15)12(9)5-1-2-6-12/h3-4,7H,1-2,5-6,13H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGQTAJGOPOWQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C3=C(C=C(C=C3)N)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701208993 | |
Record name | 6′-Aminospiro[cyclopentane-1,3′-[3H]indol]-2′(1′H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701208993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100510-66-5 | |
Record name | 6′-Aminospiro[cyclopentane-1,3′-[3H]indol]-2′(1′H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100510-66-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6′-Aminospiro[cyclopentane-1,3′-[3H]indol]-2′(1′H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701208993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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